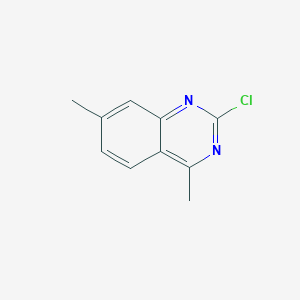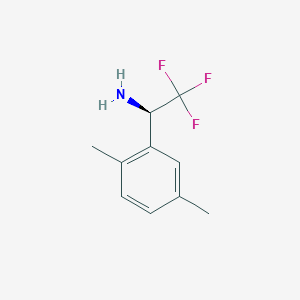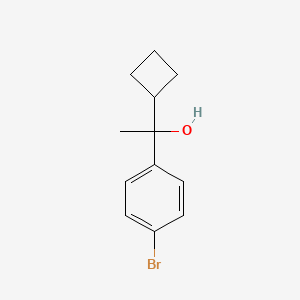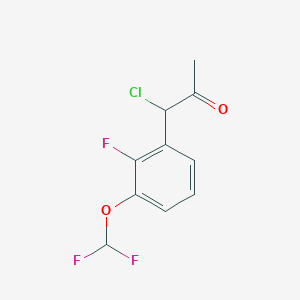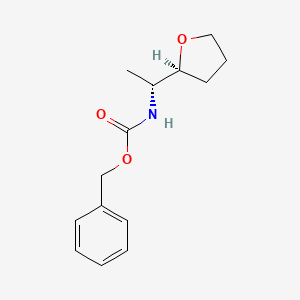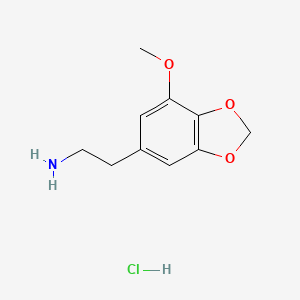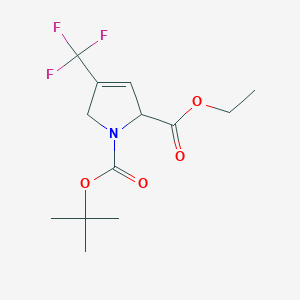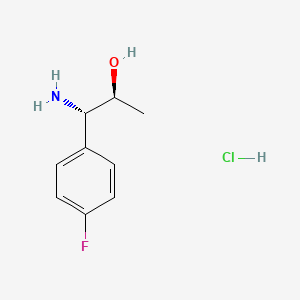
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol is a chemical compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the dichlorophenyl group: This step might involve a substitution reaction using a dichlorophenyl halide.
Addition of the trifluoromethyl group: This can be done using a trifluoromethylating agent under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyridine are often explored for their potential as therapeutic agents. This compound could be a candidate for drug development, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine: Lacks the methanol group.
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-carboxylic acid: Has a carboxylic acid group instead of methanol.
2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-amine: Contains an amine group.
Uniqueness
The presence of the methanol group in 2-(2,3-Dichlorophenyl)-3-(trifluoromethyl)pyridine-4-methanol may confer unique properties, such as increased solubility in certain solvents or specific interactions with biological targets.
Properties
Molecular Formula |
C13H8Cl2F3NO |
|---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
[2-(2,3-dichlorophenyl)-3-(trifluoromethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-9-3-1-2-8(11(9)15)12-10(13(16,17)18)7(6-20)4-5-19-12/h1-5,20H,6H2 |
InChI Key |
VQOLPJAKWKRXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CC(=C2C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


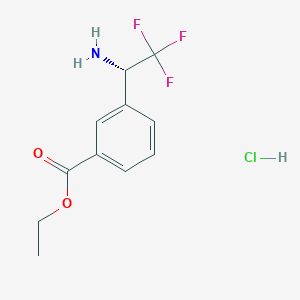

![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
